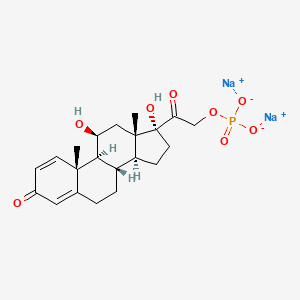
Prednisolone (disodium phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone (disodium phosphate) is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . This compound is widely utilized in the treatment of various medical conditions, including allergies, inflammatory conditions, autoimmune disorders, and certain types of cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prednisolone (disodium phosphate) involves several steps, starting from hydrocortisone. The process includes oxidation, reduction, and esterification reactions. One common method involves the oxidation of hydrocortisone to prednisolone, followed by esterification with phosphoric acid to form prednisolone phosphate .
Industrial Production Methods: Industrial production of prednisolone (disodium phosphate) typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure purity and quality. The process includes the use of various solvents and reagents, such as acetonitrile, tetrahydrofuran, and water, under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Prednisolone (disodium phosphate) undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydrocortisone to prednisolone.
Reduction: Reduction of intermediate compounds during synthesis.
Esterification: Formation of the phosphate ester.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride.
Esterification: Utilizes phosphoric acid or its derivatives.
Major Products: The major product formed from these reactions is prednisolone (disodium phosphate), which is used in various pharmaceutical formulations .
Applications De Recherche Scientifique
Prednisolone (disodium phosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of HPLC methods.
Biology: Studied for its effects on cellular processes and gene expression.
Mécanisme D'action
Prednisolone (disodium phosphate) exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound mimics the effects of cortisol, a hormone released by the adrenal glands, and regulates metabolism and stress responses .
Comparaison Avec Des Composés Similaires
Hydrocortisone: Differs from prednisolone by having a hydroxyl group instead of a ketone at the 11th carbon.
Prednisone: Similar to prednisolone but has a ketone at the 11th carbon instead of a hydroxyl group.
Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th carbon.
Uniqueness: Prednisolone (disodium phosphate) is unique due to its specific esterification with phosphoric acid, which enhances its solubility and bioavailability. This makes it particularly effective for certain medical applications where rapid onset of action is required .
Propriétés
Formule moléculaire |
C21H27Na2O8P |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
Clé InChI |
VJZLQIPZNBPASX-OJJGEMKLSA-L |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)
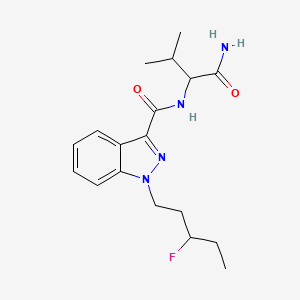
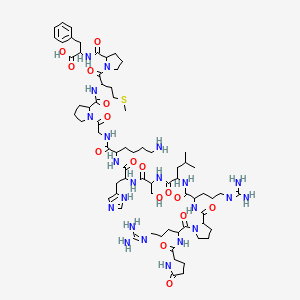
![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)

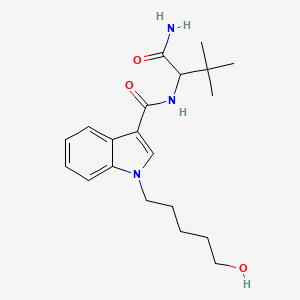
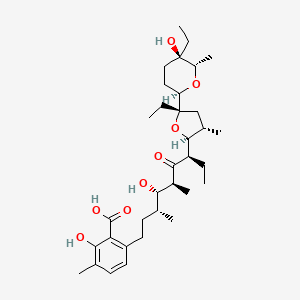
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765900.png)
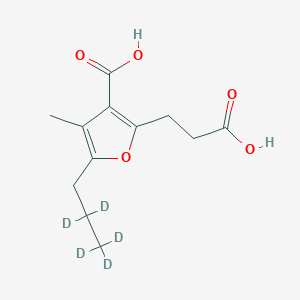
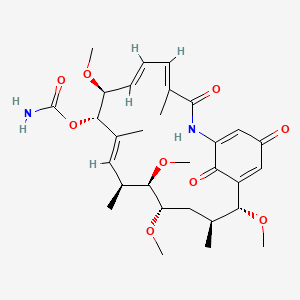
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)
![(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765928.png)
![2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid](/img/structure/B10765933.png)
![dipotassium;[(2S,3S,4S,5S,6S)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765940.png)
